molecular formula C11H18 B1615977 2-Methylenebornane CAS No. 27538-47-2

2-Methylenebornane

Cat. No.: B1615977
CAS No.: 27538-47-2
M. Wt: 150.26 g/mol
InChI Key: ZASFWGOMAIPHLN-UHFFFAOYSA-N
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Description

2-Methylenebornane, also known as 1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane, is a monoterpenoid compound with the molecular formula C11H18 . It is a bicyclic structure characterized by a methylene group attached to the second carbon of the bornane skeleton.

Mechanism of Action

Mode of Action

The specific mode of action of 2-Methylenebornane remains largely unknown. It’s known that this compound is a product of bacterial 2-methylisoborneol or this compound synthases . These enzymes use 2-methyl-GPP as a substrate, which is synthesized from GPP by the action of a methyltransferase .

Biochemical Pathways

This compound is involved in the terpenoid biosynthesis pathway . The compound is produced from 2-methyl-GPP, which is synthesized from GPP by the action of a methyltransferase . This process is part of the mevalonate pathway, which is responsible for the production of terpenoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microbial degradation of this compound has been observed in forest soil . This suggests that the presence of certain microorganisms in the environment can influence the degradation and thus the action of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenebornane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a methylene group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFWGOMAIPHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=C)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950214
Record name 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27538-47-2
Record name Bornane, 2-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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